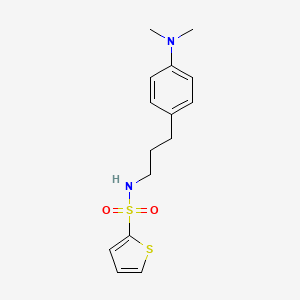
N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have interesting applications in the field of medicinal chemistry . They are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Molecular Conformation and Tautomeric Behavior
Sulfonamide derivatives are extensively studied in bioorganics and medicinal chemistry for their pharmaceutical and biological activities. The molecular conformation and tautomeric forms of these molecules are crucial for their biological functions. A study investigated the tautomeric behavior of a related sulfonamide derivative, emphasizing the importance of spectroscopic methods in identifying molecular conformations (Erturk et al., 2016).
Development of Selective Detection Techniques
The compound has been instrumental in developing selective detection techniques for thiophenols over aliphatic thiols in water samples, showcasing its application in environmental and biological sciences. A reaction-based fluorescent probe using a similar sulfonamide structure demonstrated high selectivity and sensitivity, emphasizing the compound's utility in detecting toxic substances with quantitative recovery (Wang et al., 2012).
Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives using N-(3-(4-(Dimethylamino)phenyl)propyl)thiophene-2-sulfonamide as a starting compound or related structures has yielded potent and selective adenosine A2B receptor antagonists. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (Yan et al., 2006).
Binding Studies and Drug Development
Studies on specific drug binding sites on human serum albumin have used fluorescent probes related to sulfonamide derivatives to understand the binding mechanisms of anionic drugs. This research provides insights into drug-protein interactions, crucial for drug development and pharmacokinetics (Sudlow et al., 1976).
Urease Inhibition and Antibacterial Activity
Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. These studies demonstrate the potential therapeutic applications of sulfonamide derivatives in treating infections and diseases related to urease activity (Noreen et al., 2017).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-17(2)14-9-7-13(8-10-14)5-3-11-16-21(18,19)15-6-4-12-20-15/h4,6-10,12,16H,3,5,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYGFZGPKMTSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)
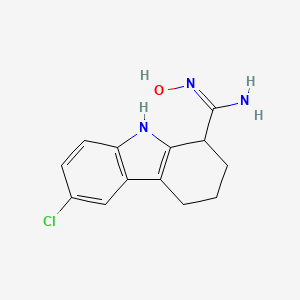
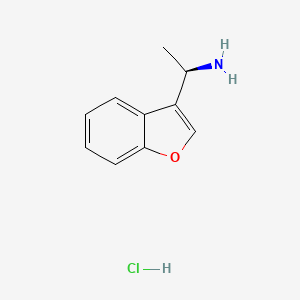

![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

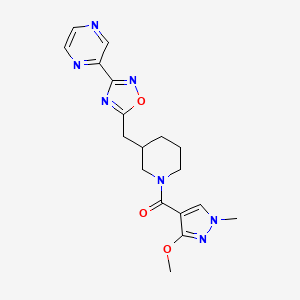
![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
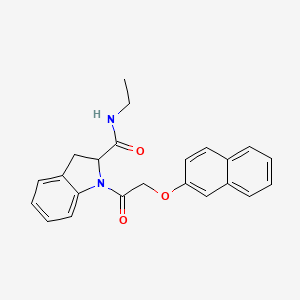

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)
